2-Methoxy-4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenol
Description
2-Methoxy-4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenol is a complex organic compound that features a methoxy group, a phenol group, and a piperazine ring substituted with a pyridine moiety
Properties
IUPAC Name |
2-methoxy-4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-22-16-12-14(5-6-15(16)21)13-19-8-10-20(11-9-19)17-4-2-3-7-18-17/h2-7,12,21H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFAKQQYKWEAII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN2CCN(CC2)C3=CC=CC=N3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70385533 | |
| Record name | 2-methoxy-4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70385533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5260-83-3 | |
| Record name | 2-methoxy-4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70385533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Pyridine: The piperazine ring is then substituted with a pyridine moiety using nucleophilic substitution reactions.
Attachment to Phenol: The final step involves the attachment of the substituted piperazine to a methoxyphenol derivative through a Mannich reaction, which involves the condensation of formaldehyde, the piperazine derivative, and the methoxyphenol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while reduction of nitro groups would yield amines.
Scientific Research Applications
2-Methoxy-4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: This compound is investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The pyridine moiety can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-[(4-pyridin-3-ylpiperazin-1-yl)methyl]phenol
- 2-Methoxy-4-[(4-pyridin-4-ylpiperazin-1-yl)methyl]phenol
- 2-Methoxy-4-[(4-pyridin-2-ylpiperidin-1-yl)methyl]phenol
Uniqueness
2-Methoxy-4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the methoxy and phenol groups, along with the piperazine ring substituted with a pyridine moiety, provides a distinct set of properties that can be exploited in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
